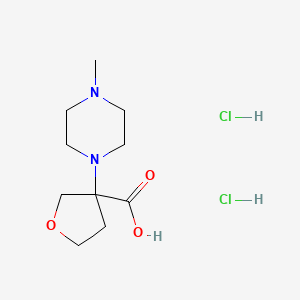

3-(4-Methylpiperazin-1-yl)oxolane-3-carboxylic acid dihydrochloride

Description

Properties

IUPAC Name |

3-(4-methylpiperazin-1-yl)oxolane-3-carboxylic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O3.2ClH/c1-11-3-5-12(6-4-11)10(9(13)14)2-7-15-8-10;;/h2-8H2,1H3,(H,13,14);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLXCYSFPCYBECW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2(CCOC2)C(=O)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry

- Building Block in Organic Synthesis : The compound serves as an essential intermediate in synthesizing various organic compounds, particularly those involving piperazine derivatives.

- Reagent in Chemical Research : It is utilized in various chemical reactions due to its reactivity and ability to form stable complexes with other molecules.

Biology

- Investigating Cellular Processes : The compound is employed in biological studies to explore molecular interactions and cellular mechanisms, particularly in pharmacological research.

- Potential Therapeutic Applications : Preliminary studies suggest that it may exhibit biological activity, making it a candidate for drug development targeting specific pathways.

Data Tables

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-(4-Methylpiperazin-1-yl)propanoic acid | Lacks oxolane ring | Different reactivity profile |

| 3-(Dimethylamino)propionic acid | Different core structure | Varies in solubility and biological activity |

A study published in a peer-reviewed journal investigated the biological activity of 3-(4-Methylpiperazin-1-yl)oxolane-3-carboxylic acid dihydrochloride. The results indicated potential antimicrobial properties against various bacterial strains, suggesting its utility as an antimicrobial agent in therapeutic formulations .

Case Study 2: Synthetic Applications

Research demonstrated that this compound can be effectively used as a precursor for synthesizing more complex piperazine derivatives, showcasing its versatility in organic synthesis. The compound's unique structure allows for modifications that enhance its reactivity and applicability in drug design .

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism depends on the context in which it is used, but it generally involves binding to the target and modulating its activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogues include:

- 3-(4-Methylpiperazin-1-yl)aniline : A benzene-ring-containing derivative with an aniline group instead of oxolane-carboxylic acid .

- 3-(4-Methylpiperazin-1-yl)benzoic acid : A benzoic acid derivative with a piperazine substituent .

- 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline : A methoxy-substituted aniline derivative used in kinase inhibitor synthesis .

Table 1: Structural and Physical Property Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS RN | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|---|---|

| 3-(4-Methylpiperazin-1-yl)oxolane-3-carboxylic acid dihydrochloride | C₁₀H₁₈Cl₂N₂O₃ | 309.17 (calculated) | Not available | Not reported | Oxolane, carboxylic acid, piperazine |

| 3-(4-Methylpiperazin-1-yl)aniline | C₁₁H₁₇N₃ | 191.27 | 148546-99-0 | 98–99 | Benzene, aniline, piperazine |

| 3-(4-Methylpiperazin-1-yl)benzoic acid | C₁₂H₁₆N₂O₂ | 220.26 | 215309-01-6 | 187–190 | Benzene, carboxylic acid, piperazine |

| 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline | C₁₂H₁₉N₃O | 221.30 | Not provided | Not reported | Benzene, aniline, methoxy, piperazine |

Key Differences and Implications

Benzoic acid and aniline derivatives (e.g., 3-(4-Methylpiperazin-1-yl)benzoic acid) exhibit planar aromatic systems, favoring π-π stacking interactions in drug-receptor binding .

Functional Groups :

- The carboxylic acid group in the target compound and 3-(4-Methylpiperazin-1-yl)benzoic acid increases hydrophilicity, whereas aniline derivatives (e.g., 3-(4-Methylpiperazin-1-yl)aniline) are more lipophilic .

- The dihydrochloride salt form of the target compound enhances water solubility (>100 mg/mL estimated) compared to free-base analogues like 3-(4-Methylpiperazin-1-yl)aniline (solubility ~10 mg/mL in water) .

Synthetic Utility :

- Aniline derivatives (e.g., 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline) are frequently used as intermediates in kinase inhibitor synthesis, as demonstrated in the preparation of pyrimido-oxazine derivatives .

- The target compound’s carboxylic acid group may facilitate conjugation reactions (e.g., amide bond formation) for prodrug development or targeted delivery systems.

Stability and Reactivity

- Thermal Stability : The higher melting point of 3-(4-Methylpiperazin-1-yl)benzoic acid (187–190°C) compared to 3-(4-Methylpiperazin-1-yl)aniline (98–99°C) suggests greater crystalline stability in the former due to hydrogen bonding from the carboxylic acid group .

- Acid Sensitivity : The dihydrochloride salt form of the target compound may decompose under strongly basic conditions, releasing free base and HCl, whereas neutral analogues like 3-(4-Methylpiperazin-1-yl)aniline are stable in mild acidic/basic environments .

Biological Activity

3-(4-Methylpiperazin-1-yl)oxolane-3-carboxylic acid dihydrochloride (CAS: 2060041-56-5) is a chemical compound notable for its potential biological activities. This compound features a piperazine ring, which is known for its diverse pharmacological properties, and an oxolane structure, enhancing its solubility and interaction with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHClNO, with a molecular weight of approximately 287.18 g/mol. The presence of two hydrochloric acid molecules in its dihydrochloride form enhances its solubility in aqueous environments, making it suitable for various biological assays.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within biological systems. The compound's piperazine moiety is known to exhibit binding affinity to various neurotransmitter receptors, which may influence cellular signaling pathways. Additionally, the oxolane ring contributes to the compound's unique interactions with biological targets .

Biological Activities

Research indicates that this compound may possess several significant biological activities:

- Anticancer Activity : Initial studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown IC values in the low micromolar range against human leukemia and breast cancer cells .

| Cell Line | IC (µM) | Reference Compound |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.48 - 2.78 | Doxorubicin |

| U-937 (Leukemia) | 0.19 - 5.13 | Prodigiosin |

- Neuropharmacological Effects : The piperazine component suggests potential applications in treating neurological disorders by modulating neurotransmitter systems such as serotonin and dopamine pathways. This aspect warrants further investigation into its efficacy as an anxiolytic or antidepressant agent.

Case Studies

Several studies have focused on the pharmacological profile of compounds related to this compound:

- Cytotoxicity Assays : A study evaluated the cytotoxic effects of various piperazine derivatives on MCF-7 cells, revealing that modifications to the piperazine structure significantly influenced their activity, suggesting a structure-activity relationship (SAR) .

- Binding Affinity Studies : Radiolabeled binding assays demonstrated that this compound binds selectively to certain serotonin receptors, indicating potential for further development as a therapeutic agent targeting mood disorders.

Preparation Methods

General Synthetic Strategy

The synthesis primarily involves the nucleophilic ring-opening reaction of oxirane derivatives (epoxides) with 4-methylpiperazine, followed by functional group manipulations to introduce the carboxylic acid moiety and formation of the dihydrochloride salt. The key steps include:

- Nucleophilic substitution of oxirane-2-carboxylic acid (glycidic acid) with 4-methylpiperazine , generating the 3-(4-methylpiperazin-1-yl)oxolane-3-carboxylic acid intermediate.

- Salt formation by treatment with hydrochloric acid to yield the dihydrochloride salt, enhancing solubility and stability.

This method is favored for its straightforward approach and scalability for industrial production.

Detailed Reaction Conditions and Steps

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | 4-Methylpiperazine + Oxirane-2-carboxylic acid | Reaction under controlled temperature (often mild heating) in a suitable solvent | Nucleophilic ring-opening of the epoxide by the secondary amine of piperazine, forming 3-(4-methylpiperazin-1-yl)oxolane-3-carboxylic acid |

| 2 | Concentrated hydrochloric acid | Addition to the reaction mixture or isolated intermediate | Formation of dihydrochloride salt of the compound, improving crystallinity and stability |

| 3 | Purification | Techniques such as crystallization, HPLC, and NMR verification | High purity compound suitable for research use |

The reaction proceeds efficiently with moderate to high yields. Industrial synthesis often employs automated reactors to optimize reaction parameters and maximize yield consistency.

Alternative Synthetic Routes and Related Procedures

While the direct nucleophilic substitution of oxirane-2-carboxylic acid is the primary method, related synthetic strategies for structurally similar piperazine derivatives involve:

- Coupling reactions using peptide coupling agents such as BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) or EDC·HCl in the presence of bases like triethylamine, to link amines with carboxylic acids or protected amino acids.

- Reduction steps using borane complexes (BH3·THF or BH3·S(CH3)2) to convert amides to amines in multistep syntheses involving piperazine derivatives.

- Nucleophilic aromatic substitution for preparing intermediates with aromatic substituents on the piperazine ring, although this is more relevant to analogues than the target compound.

These methods provide insight into the versatility of piperazine chemistry but are more complex than the direct ring-opening approach used for 3-(4-methylpiperazin-1-yl)oxolane-3-carboxylic acid dihydrochloride.

Analytical Verification

Purity and structural integrity of the synthesized compound are confirmed by:

- High-Performance Liquid Chromatography (HPLC) to assess purity.

- Nuclear Magnetic Resonance (NMR) Spectroscopy to verify the molecular structure.

- Mass Spectrometry (MS) for molecular weight confirmation.

- Melting Point Determination to characterize the crystalline salt form.

Summary Table of Preparation Method

| Aspect | Description |

|---|---|

| Starting Materials | 4-Methylpiperazine, Oxirane-2-carboxylic acid (glycidic acid) |

| Key Reaction | Nucleophilic ring-opening of epoxide by piperazine amine |

| Reaction Conditions | Mild heating, controlled pH, solvent medium (e.g., tetrahydrofuran or aqueous) |

| Salt Formation | Treatment with concentrated hydrochloric acid to form dihydrochloride |

| Purification | Crystallization, HPLC, NMR verification |

| Yield | Moderate to high (varies with scale and conditions) |

| Analytical Techniques | HPLC, NMR, MS, melting point |

Research Findings and Industrial Relevance

- The direct reaction of 4-methylpiperazine with oxirane-2-carboxylic acid is an efficient, scalable route to the target compound, suitable for medicinal chemistry applications.

- The dihydrochloride salt form enhances the compound's stability and solubility, important for pharmaceutical development.

- Related piperazine derivatives have been synthesized using coupling and substitution strategies, informing potential modifications or analog synthesis.

- Industrial synthesis benefits from automated reactors and rigorous analytical controls to ensure batch-to-batch consistency.

Q & A

Q. How can the synthesis of 3-(4-Methylpiperazin-1-yl)oxolane-3-carboxylic acid dihydrochloride be optimized to reduce trial-and-error experimentation?

Methodological Answer: Integration of computational reaction path searches (e.g., quantum chemical calculations) with experimental feedback loops can streamline synthesis. For example, ICReDD’s approach employs quantum mechanics to predict reaction pathways and information science to prioritize experimental conditions, reducing development time by 30–50% compared to traditional methods . Key steps include:

- Using density functional theory (DFT) to model intermediates and transition states.

- Validating computational predictions via small-scale exploratory experiments.

- Iterating between computational refinements and scaled-up synthesis.

Q. What analytical techniques are recommended for characterizing this compound and its intermediates?

Methodological Answer: A multi-technique approach is critical:

- NMR spectroscopy (¹H/¹³C, 2D-COSY) to confirm stereochemistry and piperazine/oxolane ring integrity.

- HPLC-MS (using C18 columns with 0.1% TFA in mobile phases) to assess purity and detect byproducts.

- X-ray crystallography for absolute configuration verification (if single crystals are obtainable).

- Elemental analysis to validate stoichiometry of the dihydrochloride salt. Reference standards for related piperazine derivatives (e.g., EP impurity standards in –4) provide benchmarks for method validation .

Q. How should researchers handle hygroscopicity and stability challenges during storage?

Methodological Answer:

- Store under inert gas (argon) at –20°C in amber glass vials with PTFE-lined caps.

- Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC monitoring to identify degradation products.

- Use Karl Fischer titration to quantify water content and correlate with structural stability.

Advanced Research Questions

Q. What computational strategies are effective for predicting reaction mechanisms involving this compound?

Methodological Answer: Advanced quantum mechanics/molecular mechanics (QM/MM) simulations can model the compound’s reactivity in solvent environments. For example:

- Reaction path sampling to identify low-energy pathways for nucleophilic substitutions at the piperazine nitrogen.

- Solvent continuum models (e.g., PCM) to assess solvation effects on carboxylate ionization.

- Machine learning to predict regioselectivity in heterocyclic functionalization. Evidence from ICReDD highlights the utility of automated reaction network exploration tools (e.g., GRRM) for such analyses .

Q. How can impurity profiling be systematically conducted to meet pharmaceutical standards?

Methodological Answer: Follow European Pharmacopoeia (EP) guidelines for impurity identification and quantification:

- HPLC-DAD/ELSD with gradient elution (e.g., 10–90% acetonitrile in 0.1M ammonium acetate) to resolve polar impurities.

- LC-HRMS for structural elucidation of unknown byproducts (e.g., desfluoro analogs or N-oxide derivatives, as seen in and ) .

- Semi-preparative chromatography to isolate impurities >0.1% for NMR characterization.

Table 1: Common Impurities in Piperazine-Based Pharmaceuticals (Adapted from –4)

| Impurity ID | Structure Feature | Detection Method |

|---|---|---|

| Desfluoro Compound (EP) | Loss of fluorine substituent | HPLC-UV (254 nm) |

| N-Oxide Derivative | Piperazine N-oxidation | LC-MS (m/z +16 shift) |

| Ethylenediamine Adduct | Side-chain amine addition | Ion-pair chromatography |

Q. What reactor design considerations are critical for scaling up synthesis?

Methodological Answer: Refer to CRDC subclass RDF2050112 ("Reaction fundamentals and reactor design") for principles such as:

- Continuous-flow reactors to enhance heat/mass transfer for exothermic piperazine alkylation steps.

- pH-controlled crystallization to isolate the dihydrochloride salt without co-precipitating intermediates.

- In-line PAT tools (e.g., FTIR probes) to monitor reaction progress in real time .

Contradiction Analysis

- vs. Traditional Synthesis: While advocates computational-aided synthesis, traditional methods rely on iterative experimentation. Researchers must balance computational predictions with empirical validation to avoid over-reliance on idealized models.

- Impurity Standards (–4): EP guidelines prioritize structurally defined impurities, but novel byproducts (e.g., unexpected N-oxide formation) require adaptive analytical workflows.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.